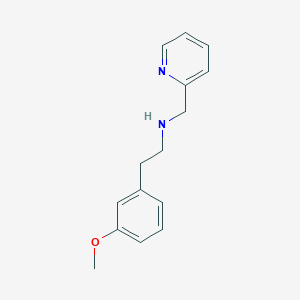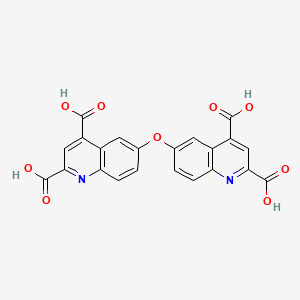amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
作用機序
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By blocking HDAC activity, 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide promotes the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of tumor growth and progression.
Biochemical and Physiological Effects
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to induce oxidative stress, alter mitochondrial function, and modulate the activity of various signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and has a high degree of selectivity for HDAC enzymes. However, one limitation is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.
将来の方向性
There are several potential future directions for research on 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower concentrations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide treatment. Additionally, there is interest in exploring the use of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Finally, there is interest in exploring the potential use of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide in the treatment of other conditions, such as neurodegenerative diseases or inflammatory disorders.
合成法
The synthesis of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide involves the reaction of 4-piperidinecarboxylic acid with 4-(methylsulfonyl)aniline, followed by acylation with 4-nitrobenzoyl chloride and reduction of the resulting nitro compound. The final product is obtained by acylation of the piperidine nitrogen with 4-(methoxycarbonyl)benzoyl chloride.
科学的研究の応用
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide has been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
特性
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(30(27,28)19-9-7-18(29-2)8-10-19)17-5-3-16(4-6-17)21(26)24-13-11-15(12-14-24)20(22)25/h3-10,15H,11-14H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIGXTMUJBJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[[(4-Methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)

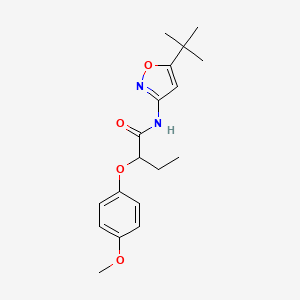
![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
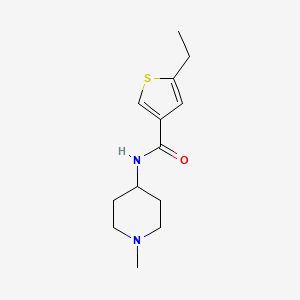
![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)
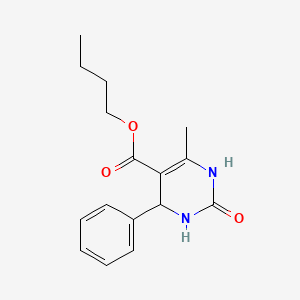
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
